![molecular formula C24H19BrN2O5 B302056 Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302056.png)
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate
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Overview
Description
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is a member of the hydrazono phenoxyacetate class of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate is not fully understood. However, it has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that are involved in the regulation of apoptosis. The activation of caspases leads to the cleavage of various cellular proteins, resulting in the death of the cell.
Biochemical and Physiological Effects:
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been shown to have various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its potential as a cancer therapeutic agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential use as an anti-inflammatory agent. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate. One direction is to investigate its potential as a cancer therapeutic agent in vivo. Another direction is to study its mechanism of action in more detail. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of this compound as an anti-inflammatory agent should be investigated further.
Synthesis Methods
The synthesis of Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has been reported in the literature. The synthesis involves the reaction of 4-bromo-2-nitrophenol with naphtho[2,1-b]furan-2-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then reacted with ethyl chloroacetate to yield Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate.
Scientific Research Applications
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate has potential applications in scientific research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
properties
Product Name |
Ethyl {4-bromo-2-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate |
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Molecular Formula |
C24H19BrN2O5 |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-4-bromophenoxy]acetate |
InChI |
InChI=1S/C24H19BrN2O5/c1-2-30-23(28)14-31-20-10-8-17(25)11-16(20)13-26-27-24(29)22-12-19-18-6-4-3-5-15(18)7-9-21(19)32-22/h3-13H,2,14H2,1H3,(H,27,29)/b26-13- |
InChI Key |
MYSDWOLZKHVVMV-ZMFRSBBQSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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